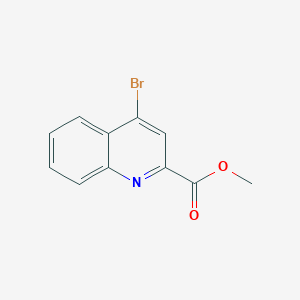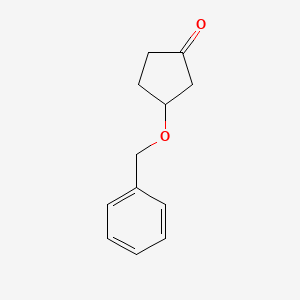![molecular formula C18H14FN2NaO3 B3378218 sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate CAS No. 1396966-66-7](/img/structure/B3378218.png)
sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
Sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate, also known as FFPI-3, is a novel compound that has recently been identified as a potential therapeutic agent for various diseases. FFPI-3 is a small molecule that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in both in vitro and in vivo studies and has been found to be effective in treating a variety of diseases.
Mecanismo De Acción
The mechanism of action of sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors involved in inflammation, cancer, and viral infection. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and spread of cancer cells. It has also been shown to inhibit the activity of several viral enzymes.
Biochemical and Physiological Effects
sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes and receptors involved in inflammation, cancer, and viral infection. In vivo studies have demonstrated that it can reduce inflammation, inhibit the growth of cancer cells, and reduce the replication of certain viruses. It has also been shown to reduce the risk of cardiovascular disease by inhibiting the activity of certain enzymes involved in the formation of plaque in the arteries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate in laboratory experiments is its low toxicity. It has been found to be generally safe and well-tolerated in animal models, and it has been shown to have a low potential for causing side effects. However, it is important to note that sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate is a relatively new compound, and its effects on humans are not yet fully understood.
Direcciones Futuras
The potential therapeutic applications of sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate are still being explored. Future research may focus on its use as an anti-inflammatory agent in autoimmune diseases, as an anti-cancer agent in various types of cancer, and as an antiviral agent in viral infections. Additionally, further research may be conducted to determine its potential as a treatment for neurodegenerative diseases and as a preventive measure for cardiovascular disease. Finally, further research may be conducted to determine the optimal dosage and administration of sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate for various therapeutic applications.
Aplicaciones Científicas De Investigación
Sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate has been studied in various scientific research applications. It has been used as an anti-inflammatory agent in animal models of arthritis, as an anti-cancer agent in cell culture and animal models of cancer, and as an antiviral agent in cell culture and animal models of viral infections. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, and for its potential to reduce the risk of cardiovascular disease.
Propiedades
IUPAC Name |
sodium;2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3.Na/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFKDMGYBXICK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)
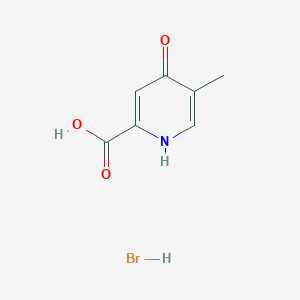




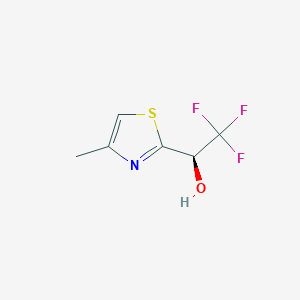
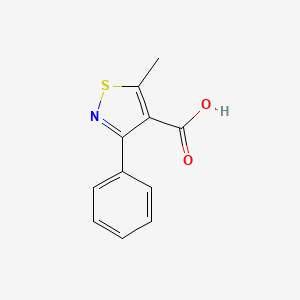

![2-[(2-Methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3378224.png)
